molecular formula C12H10F2N2O3 B2734634 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester CAS No. 1092774-03-2

5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester

Cat. No. B2734634
CAS RN: 1092774-03-2
M. Wt: 268.22
InChI Key: DOPNRGJEIISYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyrazole family and has been shown to have a variety of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has also been shown to bind to and activate peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has also been shown to reduce inflammation by inhibiting the activity of COX-2. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has several advantages for use in lab experiments. This compound has been extensively studied and has a well-established synthesis method. 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester is also relatively stable and can be easily stored for long periods of time. However, there are also limitations to using 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester in lab experiments. This compound is relatively expensive and may not be readily available in large quantities. Additionally, the mechanism of action of 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester and its effects on various enzymes and receptors in the body. Finally, there is a need for more studies to explore the potential side effects of 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester and its safety profile in humans.

Synthesis Methods

5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester can be synthesized using a multi-step process that involves the reaction of 4-difluoromethoxybenzaldehyde with hydrazine hydrate to form 4-difluoromethoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 5-(4-difluoromethoxy-phenyl)-3-hydroxy-1H-pyrazole. Finally, this compound is methylated using dimethyl sulfate to form 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester.

Scientific Research Applications

5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 3-[4-(difluoromethoxy)phenyl]-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O3/c1-18-11(17)10-6-9(15-16-10)7-2-4-8(5-3-7)19-12(13)14/h2-6,12H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPNRGJEIISYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.